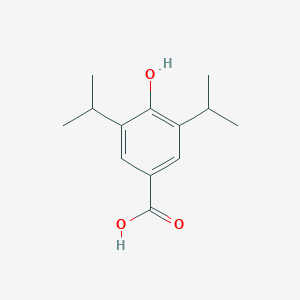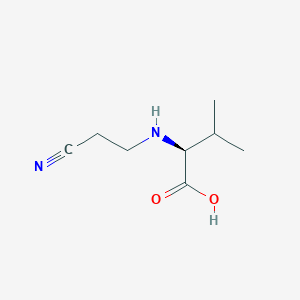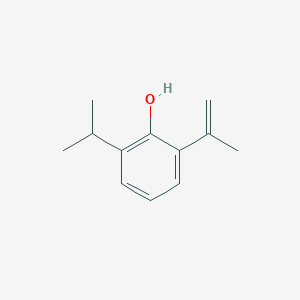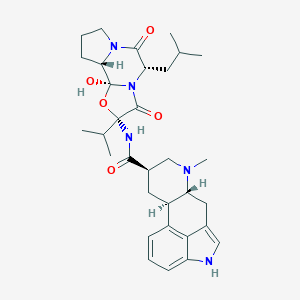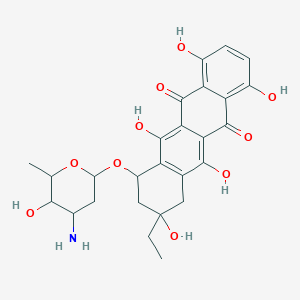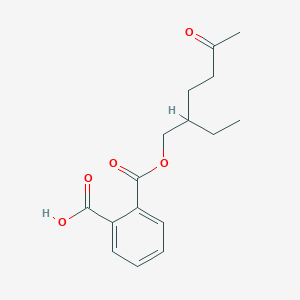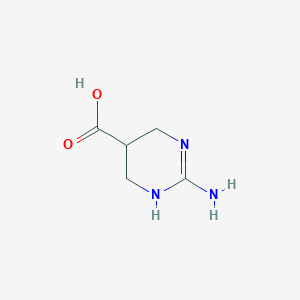
2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid (AP5) is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a derivative of pyrimidine and has been found to exhibit a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Studies have shown that 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid can inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the pathogenesis of these disorders.
Mecanismo De Acción
The mechanism of action of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid involves its ability to inhibit the activity of the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity and is critical for learning and memory. However, overactivation of the NMDA receptor can lead to excitotoxicity, which is associated with neurological disorders such as epilepsy and Alzheimer's disease. By inhibiting the activity of the NMDA receptor, 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid can prevent excitotoxicity and potentially treat these disorders.
Biochemical and physiological effects:
In addition to its potential therapeutic applications, 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid has been found to exhibit a variety of biochemical and physiological effects. Studies have shown that 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in the regulation of mood, motivation, and reward. Additionally, 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid has been found to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid in lab experiments is its ability to selectively inhibit the activity of the NMDA receptor. This allows for the study of the role of this receptor in various biological processes. However, one limitation of using 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid is its potential toxicity. Studies have shown that high doses of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid can lead to neurotoxicity and cell death.
Direcciones Futuras
There are several future directions for the study of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid. One direction is the development of more selective and potent NMDA receptor inhibitors. Another direction is the investigation of the potential therapeutic applications of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid in other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, the antioxidant properties of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid may have potential applications in the treatment of other diseases such as cancer and cardiovascular disease.
Conclusion:
In conclusion, 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid is a compound that has been extensively studied for its potential therapeutic applications. Its ability to selectively inhibit the activity of the NMDA receptor makes it a promising candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. However, further research is needed to fully understand its mechanism of action and potential applications in other diseases.
Métodos De Síntesis
The synthesis of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid can be achieved through a variety of methods. One of the most common methods involves the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as piperidine. This reaction results in the formation of ethyl 2-amino-4,5,6,7-tetrahydro-1H-pyrimidine-5-carboxylate, which can then be hydrolyzed to yield 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid.
Propiedades
Número CAS |
158832-73-6 |
|---|---|
Fórmula molecular |
C5H9N3O2 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C5H9N3O2/c6-5-7-1-3(2-8-5)4(9)10/h3H,1-2H2,(H,9,10)(H3,6,7,8) |
Clave InChI |
PZWMQJZDDYQYGN-UHFFFAOYSA-N |
SMILES |
C1C(CN=C(N1)N)C(=O)O |
SMILES canónico |
C1C(CN=C(N1)N)C(=O)O |
Sinónimos |
5-Pyrimidinecarboxylicacid,2-amino-1,4,5,6-tetrahydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






